molecular formula C17H20FN5O3 B2941949 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 1021262-56-5

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2941949
CAS No.: 1021262-56-5
M. Wt: 361.377
InChI Key: QTKIEELDQQPLHM-UHFFFAOYSA-N
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Description

4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a central piperazine core substituted with a 2,6-dimethoxypyrimidin-4-yl group and a 2-fluorophenyl carboxamide moiety. The compound’s design integrates fluorinated aromatic and pyrimidine motifs, which are frequently employed in medicinal chemistry to enhance metabolic stability and target binding affinity .

Properties

IUPAC Name

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c1-25-15-11-14(20-16(21-15)26-2)22-7-9-23(10-8-22)17(24)19-13-6-4-3-5-12(13)18/h3-6,11H,7-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKIEELDQQPLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 2,6-dimethoxybenzaldehyde and guanidine.

    Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.

    Attachment of the fluorophenyl group: The fluorophenyl group is attached to the piperazine ring via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide has various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide with structurally and functionally related piperazine-carboxamide derivatives. Key differences in substituents, pharmacological targets, and physicochemical properties are highlighted.

Substituent Variations on the Piperazine Core

Compound Name Key Substituents Target/Activity Key Findings
4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide 2,6-Dimethoxypyrimidin-4-yl; 2-fluorophenyl Not explicitly stated (likely kinase or enzyme modulator) Fluorine enhances lipophilicity; methoxy groups improve solubility .
N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) 3-Chloropyridin-2-yl; 4-tert-butylphenyl TRPV1 antagonist Potent antagonist (IC₅₀ < 10 nM); tert-butyl group increases metabolic stability .
N-(2-Fluorophenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide 3-Phenyl-1,2,4-thiadiazol-5-yl FAAH inhibitor High structural similarity (0.83); thiadiazole enhances target selectivity .

Key Insight : Fluorine substitution (e.g., 2-fluorophenyl) is a common strategy to balance lipophilicity and metabolic stability. Bulky substituents like tert-butyl (BCTC) or heterocyclic moieties (thiadiazole) significantly influence target engagement and pharmacokinetics.

Pyrimidine/Pyridine-Based Derivatives

Compound Name Core Structure Activity Physicochemical Properties
4-(6-Cyclopropylpyrimidin-4-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide Cyclopropylpyrimidine; dichlorophenyl Not reported Higher molecular weight (392.3 g/mol) may reduce solubility .
4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide Dimethoxypyrimidine; fluorophenyl Not explicitly stated Methoxy groups improve solubility (logP ~2.5 estimated) .
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Chroman-pyridazine hybrid FAAH inhibitor Trifluoromethyl group enhances blood-brain barrier penetration .

Key Insight : Dimethoxy groups on pyrimidine (as in the target compound) improve aqueous solubility compared to halogens (e.g., dichlorophenyl). Chroman or pyridazine extensions (PKM-833) expand CNS activity.

Impact of Aromatic Ring Modifications

Compound Name Aromatic Substituent Biological Effect
4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide 4-Chlorophenyl; furan Unknown; furan may introduce hydrogen-bonding interactions .
N-(3,5-Difluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A34) 3,5-Difluorophenyl; quinazolinone Enhanced anticancer activity due to fluorine’s electronegativity .
4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide 2-Fluorophenyl; dimethoxypyrimidine Synergistic effects of fluorine and methoxy groups on target binding .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents
Target Compound 393.43 ~2.5 2-Fluorophenyl, dimethoxypyrimidine
BCTC 358.86 ~3.8 3-Chloropyridin-2-yl, tert-butylphenyl
ZC593533 373.18 ~2.2 2-Methoxyphenyl, dimethoxypyrimidine

Biological Activity

The compound 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide (CAS Number: 1021262-56-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C17H20FN5O3
  • Molecular Weight : 361.4 g/mol
  • Structural Characteristics : The compound contains a piperazine core substituted with a pyrimidine ring and a fluorophenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The piperazine moiety is known to facilitate binding with receptors and enzymes, potentially influencing neurotransmitter systems and cellular proliferation pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : Studies have shown that similar piperazine derivatives exhibit antiviral properties against viruses such as the chikungunya virus (CHIKV). For example, modifications on piperazine structures have led to compounds with significant antiviral efficacy, suggesting that the target compound may share similar properties .
  • Anticancer Potential : Compounds with structural similarities have been reported to inhibit cancer cell proliferation. The presence of the pyrimidine ring is often linked to enhanced cytotoxicity against various cancer cell lines .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntiviralInhibition of CHIKV replication
CytotoxicityInduced apoptosis in cancer cell lines
Receptor InteractionModulation of serotonin receptors

Case Studies

  • Antiviral Efficacy Against CHIKV :
    A study focused on structural modifications of piperazine derivatives demonstrated that certain analogs significantly inhibited CHIKV replication, with selectivity indices indicating low cytotoxicity compared to their antiviral effects. This suggests that the compound could be optimized for antiviral applications .
  • Cytotoxic Effects in Cancer Research :
    Another investigation into related compounds revealed that they could induce apoptosis in various cancer cell lines, highlighting the potential of this class of compounds as anticancer agents. The mechanism was linked to the activation of apoptotic pathways via receptor-mediated signaling .

Q & A

Basic Research Question

Methodological Answer :
The synthesis of piperazine-carboxamide derivatives typically involves coupling a substituted piperazine with a functionalized aryl halide or carbonyl component. Key steps include:

  • Nucleophilic substitution : Reacting 1-(2-fluorophenyl)piperazine with a pyrimidinyl carbonyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
  • Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or crystallization with diethyl ether to isolate the final product .

Q. Optimization Tips :

  • Temperature control : Maintain reflux conditions (~40–60°C) to enhance reaction kinetics without decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
  • Catalytic additives : Use of DBU (1,8-diazabicycloundec-7-ene) to stabilize intermediates in substitution reactions .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Piperazine couplingDIPEA, DCM, 25°C, 12 hr78–85>95%
Chromatography10% MeOH/0.1% NH₄OH on silica99%

How can researchers characterize the structural identity and purity of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide using spectroscopic and chromatographic methods?

Basic Research Question

Methodological Answer :
Structural Confirmation :

  • ¹H/¹³C NMR : Identify key signals:
    • Piperazine protons (δ 2.5–3.5 ppm, multiplet).
    • 2-Fluorophenyl aromatic protons (δ 7.1–7.4 ppm) .
    • Pyrimidinyl methoxy groups (δ 3.8–4.0 ppm, singlet) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Q. Purity Assessment :

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities (<0.5% area) .
  • X-ray Crystallography : Resolve crystal packing (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks for polymorph identification .

Q. Table 2: Analytical Parameters

TechniqueKey ParametersReference
¹H NMR (400 MHz)CDCl₃, δ 2.8–3.2 (piperazine), δ 7.2 (Ar-F)
HPLC (Purity)Retention time: 8.2 min, 254 nm

What strategies are employed to evaluate the structure-activity relationship (SAR) of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide derivatives for target receptor binding?

Advanced Research Question

Methodological Answer :
SAR Workflow :

Analog Synthesis : Modify substituents on the pyrimidine (e.g., methoxy → ethoxy) or fluorophenyl ring (e.g., para-substitution) .

In Vitro Binding Assays :

  • Radioligand displacement (e.g., [³H]spiperone for dopamine D₂/D₃ receptors) .
  • IC₅₀ determination using HEK293 cells expressing cloned receptors .

Computational Modeling :

  • Docking studies (AutoDock Vina) to predict binding poses in receptor pockets .
  • QSAR models using Hammett constants (σ) for electronic effects of substituents .

Q. Key Findings :

  • 2-Fluorophenyl group : Enhances lipophilicity and blood-brain barrier penetration compared to unsubstituted analogs .
  • Dimethoxy pyrimidine : Stabilizes π-π stacking with tyrosine residues in kinase targets .

Q. Table 3: SAR Trends in Dopamine Receptor Binding

DerivativeSubstituent (R)IC₅₀ (nM) D₃Selectivity (D₃/D₂)Reference
Parent compound2,6-(OMe)₂12.3 ± 1.245-fold
2-Ethoxy analog2-OEt, 6-OMe8.7 ± 0.968-fold

How do researchers resolve contradictions in biological activity data across different assays for 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide?

Advanced Research Question

Methodological Answer :
Root Cause Analysis :

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or endpoint measurements (cAMP vs. calcium flux) .
  • Compound Stability : Degradation in DMSO stock solutions (>1 month storage) reduces effective concentration .

Q. Resolution Strategies :

Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for direct binding kinetics .

Metabolite Profiling : LC-MS/MS to identify inactive degradation products (e.g., hydrolyzed carboxamide) .

Statistical Reconciliation : Apply Bland-Altman analysis to compare inter-lab variability .

Q. Case Study :

  • Contradiction : IC₅₀ of 15 nM in a kinase inhibition assay vs. 120 nM in cell proliferation .
  • Resolution : Identified off-target effects on PI3K via kinome-wide profiling (DiscoverX) .

What computational approaches are utilized to predict the pharmacokinetic properties and target interactions of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide?

Advanced Research Question

Methodological Answer :
ADME Prediction :

  • SwissADME : Estimates LogP (2.8), TPSA (78 Ų), and GI absorption (high) .
  • CYP450 Inhibition : Schrödinger’s QikProp predicts CYP2D6 inhibition risk (IC₅₀ < 1 μM) .

Q. Target Interaction Modeling :

  • Molecular Dynamics (MD) : Simulate binding stability in dopamine D₃ receptor (PDB: 3PBL) over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine → chlorine substitutions in the phenyl ring .

Q. Table 4: Predicted vs. Experimental PK Parameters

ParameterPredicted ValueExperimental ValueReference
LogP2.82.6 ± 0.3
Plasma Protein Binding89%92%

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